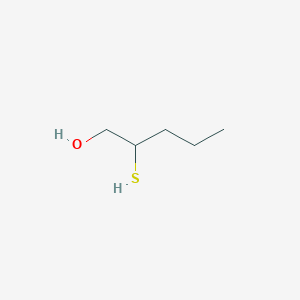
2-Sulfanylpentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-Sulfanylpentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-pentanol with hydrogen sulfide (H2S) in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. Another method involves the use of thiol-ene click chemistry, where a thiol group is added to an alkene in the presence of a photoinitiator or radical initiator.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. One such method is the catalytic hydrogenation of 2-pentanone in the presence of hydrogen sulfide. This process can be carried out in a continuous flow reactor, allowing for efficient and large-scale production. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
化学反应分析
Types of Reactions
2-Sulfanylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: The corresponding alcohol (pentanol).
Substitution: Various substituted thiols, depending on the reagent used.
科学研究应用
2-Sulfanylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex thiol-containing compounds.
Biology: The compound can be used in studies involving thiol-disulfide exchange reactions, which are important in protein folding and redox biology.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in the design of antioxidants and enzyme inhibitors.
Industry: It is used in the production of flavors and fragrances, as well as in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 2-sulfanylpentan-1-ol involves its thiol group, which can participate in various chemical reactions. The sulfhydryl group is highly nucleophilic, allowing it to react with electrophiles. In biological systems, thiols can form disulfide bonds with other thiols, which is crucial in maintaining protein structure and function. The compound can also act as a reducing agent, donating electrons to other molecules and thereby influencing redox reactions.
相似化合物的比较
2-Sulfanylpentan-1-ol can be compared to other thiol-containing compounds, such as:
3-Sulfanylhexan-1-ol: Similar in structure but with a different carbon chain length, leading to variations in reactivity and applications.
4-Methyl-4-sulfanylpentan-2-one: Contains a ketone group in addition to the thiol group, resulting in different chemical properties and uses.
2-Mercaptoethanol: A shorter-chain thiol that is widely used in biochemistry for reducing disulfide bonds in proteins.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a range of applications in different fields.
属性
分子式 |
C5H12OS |
|---|---|
分子量 |
120.22 g/mol |
IUPAC 名称 |
2-sulfanylpentan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3 |
InChI 键 |
CUPOXWZHLRWGHP-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CO)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


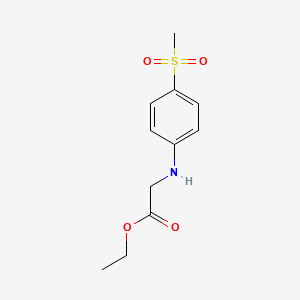
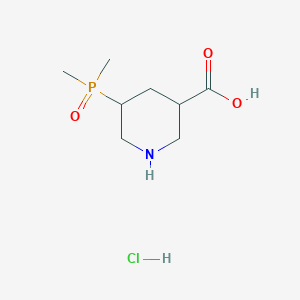
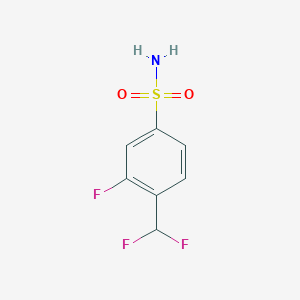
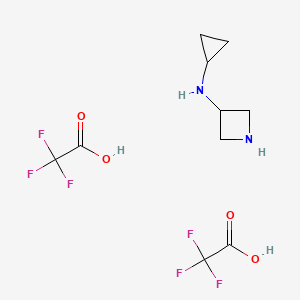

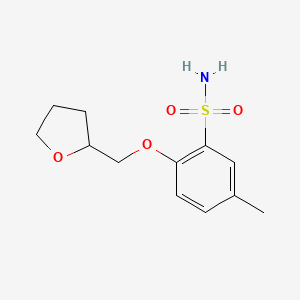
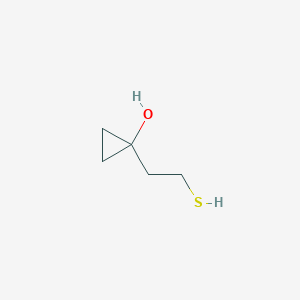

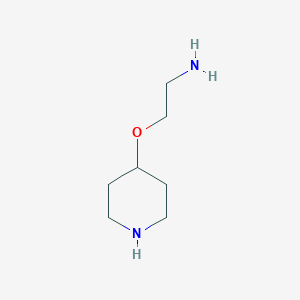
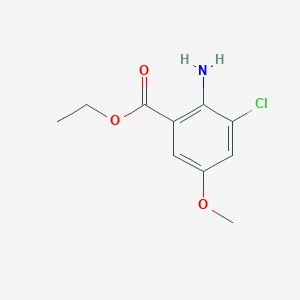
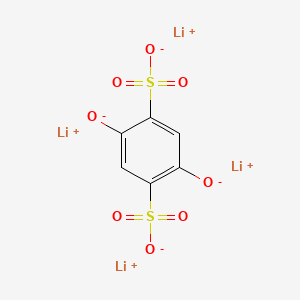
![Bicyclo[2.1.1]hexane-1,4-diamine](/img/structure/B15307638.png)
![Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15307643.png)
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis](/img/structure/B15307650.png)
